2-(4-Methyl-1H-pyrazol-1-yl)butanohydrazide
Description
Properties
IUPAC Name |
2-(4-methylpyrazol-1-yl)butanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-3-7(8(13)11-9)12-5-6(2)4-10-12/h4-5,7H,3,9H2,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPIQZGFVRVTIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NN)N1C=C(C=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201207083 | |
| Record name | 1H-Pyrazole-1-acetic acid, α-ethyl-4-methyl-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201207083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255147-49-9 | |
| Record name | 1H-Pyrazole-1-acetic acid, α-ethyl-4-methyl-, hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255147-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-1-acetic acid, α-ethyl-4-methyl-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201207083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-1H-pyrazol-1-yl)butanohydrazide typically involves the reaction of 4-methyl-1H-pyrazole with butanohydrazide. One common method is the nucleophilic addition-elimination reaction, where the hydrazide group reacts with the pyrazole derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-1H-pyrazol-1-yl)butanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to other functional groups.
Substitution: The pyrazole ring can participate in substitution reactions, where one or more hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
2-(4-Methyl-1H-pyrazol-1-yl)butanohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 2-(4-Methyl-1H-pyrazol-1-yl)butanohydrazide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The hydrazide group can form hydrogen bonds with biological molecules, influencing their function. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally related compounds include hydrazides, pyrazole derivatives, and benzimidazole hybrids.
Structural Analogues and Derivatives
3-(1H-Benzimidazol-2-yl)-4-[(4-substituted phenyl)amino]butanohydrazides (2a–e) Structure: Replace the pyrazole ring with a benzimidazole core and introduce a phenylamino substituent at the fourth carbon . Key Features: Higher molecular weights (e.g., 2c: C₁₉H₂₀FN₅O, MW 353.40 g/mol) due to benzimidazole and aryl substituents. Synthesis: Prepared via nucleophilic ring-opening reactions followed by hydrazine treatment, yielding 74–95% .
6-(3,5-Dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazin-3-yl)butanohydrazide Structure: Incorporates a tetrazine ring adjacent to the pyrazole, introducing additional nitrogen atoms .
2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid Structure: Shorter carbon chain (propanoic acid vs. butanohydrazide) with a carboxylic acid group . Key Features: Increased polarity due to the –COOH group, likely affecting solubility and reactivity.
Functional and Application Differences
- Hydrazide vs. Carboxylic Acid: The hydrazide group in the target compound may enhance metal-chelating capabilities compared to carboxylic acid derivatives like 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid .
- These compounds are candidates for pharmaceutical applications, though specific bioactivity data for the target compound are lacking.
- Tetrazine Derivatives : The tetrazine-containing analogue could have applications in materials science due to its nitrogen-rich structure.
Biological Activity
2-(4-Methyl-1H-pyrazol-1-yl)butanohydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a pyrazole ring with a methyl substitution and a hydrazide functional group. This structure is significant as it contributes to the compound's reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties . Similar pyrazole derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may inhibit microbial growth through its interaction with microbial enzymes or cell membranes.
Anticancer Properties
Preliminary studies suggest that the compound may possess anticancer activity . The mechanism is thought to involve the induction of apoptosis in cancer cells, likely mediated by the compound's ability to interact with specific molecular targets within the cells .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The pyrazole ring can interact with enzymes, potentially inhibiting their activity.
- Hydrogen Bonding : The hydrazide group may form hydrogen bonds with biological molecules, influencing their function.
- Modulation of Signaling Pathways : The compound may affect signaling pathways related to cell proliferation and apoptosis, particularly in cancer cells .
Case Studies
Several studies have investigated the biological activity of related pyrazole derivatives. Notably:
- Study on Antimicrobial Activity :
- Study on Anticancer Activity :
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Pyrazole ring with hydrazide group | Antimicrobial, anticancer |
| 4-(5-Methyl-3-nitro-1H-pyrazol-1-yl)butanohydrazide | Nitro substitution on pyrazole ring | Antimicrobial, anticancer |
| 3-Amino-4-(5-methylpyrazolyl)-butanoic acid | Contains an amino group; similar pyrazole structure | Neuroprotective effects |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
